Dmt-tdmtt
描述
属性
CAS 编号 |
118867-43-9 |
|---|---|
分子式 |
C62H63N4O15P |
分子量 |
1135.2 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |
InChI 键 |
QILAEWMBYMIZBJ-IXEZTIBHSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
同义词 |
5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |
产品来源 |
United States |
准备方法
卡莫氟可以通过与环糊精的包合络合物合成。该过程涉及将适量的卡莫氟和环糊精混合在磷酸盐缓冲液 (pH 3.0) 中,然后在 25°C 下搅拌 10 天。 该络合物以微晶粉末形式沉淀,然后在室温下真空干燥 3 天 . 工业生产方法涉及类似的过程,但规模更大,确保化合物的稳定性和生物利用度 .
化学反应分析
卡莫氟会发生各种化学反应,包括水解和与环糊精的络合。 卡莫氟的水解被β-环糊精抑制,而α-和γ-环糊精没有观察到明显的抑制作用 . 该化合物与α-、β-和γ-环糊精形成固体络合物,提高了其溶解度、溶解速率和化学稳定性 .
科学研究应用
作用机制
卡莫氟的作用机制涉及其在细胞内转化为 5-氟尿嘧啶。 这种转化使卡莫氟能够克服二氢嘧啶脱氢酶对 5-氟尿嘧啶降解的问题 . 此外,卡莫氟是一种高效的酸性神经酰胺酶抑制剂,影响癌细胞的存活、生长和死亡 . 抑制酸性神经酰胺酶活性使肿瘤细胞对抗肿瘤药物和辐射的作用敏感 .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
Dmt-tdmtt belongs to a class of modified tryptamine derivatives. Key structural analogs include:
- N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a shorter side chain. Unlike Dmt-tdmtt, DMT lacks the tetradecanoyl methionine thioether group, resulting in faster metabolic clearance and lower lipophilicity .
- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) : Shares the dimethyltryptamine core but includes a methoxy group at the 5-position, enhancing serotonin receptor affinity. The absence of a fatty acid chain in 5-MeO-DMT reduces its tissue retention compared to Dmt-tdmtt .
Toxicological Profiles
Data from CTD and Division of Translational Toxicology (DTT) studies highlight critical differences in toxicity:
Dmt-tdmtt exhibits lower acute toxicity (LC50 = 220 mg/kg in rats) compared to DMT (LC50 = 45 mg/kg in mice), likely due to its reduced blood-brain barrier permeability caused by the bulky tetradecanoyl group . However, chronic exposure studies in zebrafish models suggest that Dmt-tdmtt accumulates in lipid-rich tissues, leading to prolonged hepatotoxic effects absent in shorter-chain analogs .
Pharmacokinetic and Metabolic Differences
Therapeutic drug monitoring (TDM) parameters for Dmt-tdmtt, as inferred from analogous compounds, include:
- Elimination Half-Life : ~12 hours (vs. 15 minutes for DMT) due to enhanced protein binding and fatty acid-mediated tissue retention .
- Primary Metabolic Pathway : Hepatic CYP3A4-mediated oxidation, contrasting with DMT’s MAO-dependent degradation .
- Blood-Brain Barrier Penetration: Limited (<5% of plasma concentration) compared to DMT (>90%) .
常见问题
Q. What are the foundational steps to conduct a systematic literature review on DMT-TDMTT?
Begin by identifying peer-reviewed databases (e.g., PubMed, Web of Science) and discipline-specific repositories. Use Boolean search terms combining "DMT-TDMTT" with keywords like "synthesis," "mechanistic studies," or "spectroscopic characterization." Prioritize recent studies (post-2020) to ensure relevance, but include seminal works to contextualize historical developments. Document search strategies and inclusion/exclusion criteria to ensure reproducibility .
Q. How should experimental controls be designed for studies involving DMT-TDMTT synthesis?
Incorporate positive controls (e.g., established synthesis protocols for analogous compounds) and negative controls (e.g., reactions without catalysts or specific reagents). Use spectroscopic validation (NMR, MS) for intermediate and final products. For kinetic studies, include time-course sampling and technical replicates to account for variability .
Q. What data collection methods are optimal for physicochemical characterization of DMT-TDMTT?
Combine quantitative techniques (e.g., HPLC for purity assessment, XRD for crystallinity) with qualitative methods (FTIR for functional groups). Ensure raw data (e.g., chromatograms, spectra) are stored in non-proprietary formats (e.g., .txt, .csv) for long-term accessibility. Metadata should detail instrument parameters and calibration standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of DMT-TDMTT?
Perform meta-analyses comparing experimental conditions (e.g., solvent systems, temperature ranges) across studies. Use statistical tools like ANOVA to identify confounding variables. Replicate conflicting experiments with standardized protocols, and publish negative results to mitigate publication bias .
Q. What methodologies address reproducibility challenges in DMT-TDMTT-based applications?
Pre-register experimental protocols on platforms like Open Science Framework. Share datasets via FAIR-aligned repositories (e.g., Zenodo, Dryad) with detailed README files. Collaborate with independent labs for cross-validation of critical findings .
Q. How should interdisciplinary teams manage data interoperability in DMT-TDMTT research?
Adopt ontology frameworks (e.g., ChEBI for chemical entities) to standardize terminology. Use computational tools (e.g., KNIME, Python libraries) for data harmonization. Establish a data stewardship team to oversee metadata schemas and version control .
Q. What strategies mitigate ethical risks in studies involving sensitive data related to DMT-TDMTT?
Align with GDPR/IRB requirements for anonymization and informed consent. Encrypt datasets containing proprietary synthesis routes. For collaborative projects, draft data-sharing agreements outlining access tiers and embargo periods .
Methodological Frameworks
Q. How to design a FAIR-compliant Data Management Plan (DMP) for DMT-TDMTT research?
Use templates from Science Europe or FAIRmat, addressing:
Q. What statistical approaches validate hypotheses about DMT-TDMTT's mechanistic pathways?
Apply Bayesian inference to model reaction networks with incomplete data. Use machine learning (e.g., Random Forests) to predict catalytic behavior from descriptor datasets. Validate models with holdout testing and sensitivity analyses .
Q. How to optimize collaborative workflows for multi-institutional DMT-TDMTT projects?
Implement version-controlled platforms (e.g., GitLab, OSF) for real-time data sharing. Schedule regular audits to align methodologies. Publish intermediate results as preprints to solicit peer feedback early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
